5-Chloro-N-ethylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-ethylpyrazin-2-amine is a chemical compound with the molecular formula C6H8ClN3. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-ethylpyrazin-2-amine typically involves the chlorination of N-ethylpyrazin-2-amine. One common method is the reaction of N-ethylpyrazin-2-amine with thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature and pressure, to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-N-ethylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of corresponding pyrazine N-oxide.
Reduction: Formation of N-ethylpyrazin-2-amine.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
5-Chloro-N-ethylpyrazin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-ethylpyrazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Chloropyrazin-2-amine: Lacks the ethyl group, leading to different chemical properties.
N-Ethylpyrazin-2-amine: Lacks the chlorine atom, affecting its reactivity and applications.
5-Bromo-N-ethylpyrazin-2-amine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness: 5-Chloro-N-ethylpyrazin-2-amine is unique due to the presence of both the chlorine and ethyl groups, which confer specific chemical and biological properties. This combination allows for a range of reactions and applications that may not be possible with similar compounds .
Properties
Molecular Formula |
C6H8ClN3 |
---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
5-chloro-N-ethylpyrazin-2-amine |
InChI |
InChI=1S/C6H8ClN3/c1-2-8-6-4-9-5(7)3-10-6/h3-4H,2H2,1H3,(H,8,10) |
InChI Key |
OAOAPOIEVMQSOL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CN=C(C=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.